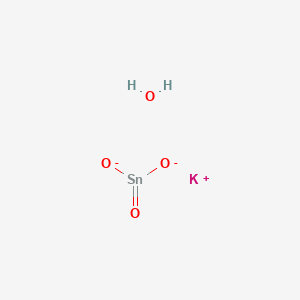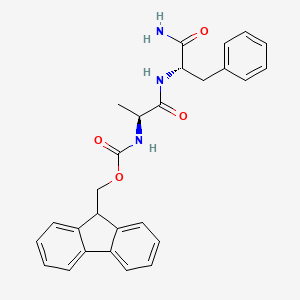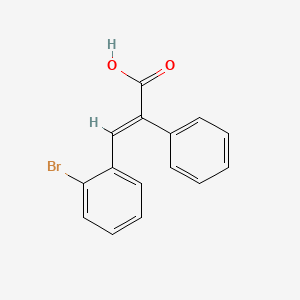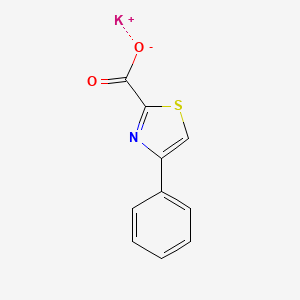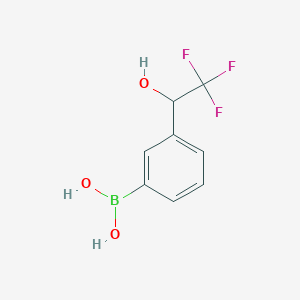![molecular formula C7H5N3O B13127856 Pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B13127856.png)
Pyrazolo[1,5-a]pyrazine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[1,5-a]pyrazine-3-carbaldehyde: is a heterocyclic compound that features a fused ring system consisting of a pyrazole and a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazole derivatives with aldehydes in the presence of catalysts. For instance, the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives, followed by cyclization, can yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions: Pyrazolo[1,5-a]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Pyrazolo[1,5-a]pyrazine-3-carboxylic acid.
Reduction: Pyrazolo[1,5-a]pyrazine-3-methanol.
Substitution: Various substituted pyrazolo[1,5-a]pyrazine derivatives depending on the nucleophile used.
科学的研究の応用
Biology: In biological research, this compound is investigated for its potential as a fluorescent probe due to its unique photophysical properties .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antitumor agent and in the development of kinase inhibitors .
Industry: In the industrial sector, Pyrazolo[1,5-a]pyrazine-3-carbaldehyde is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .
作用機序
The mechanism of action of Pyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit kinase activity by binding to the active site of the enzyme, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Pyrazolo[1,5-a]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyrazine ring.
Pyrazolo[3,4-b]pyridine: Contains a pyridine ring fused to the pyrazole ring.
Pyrazolo[1,5-a]pyrazine-4(5H)-one: A derivative with a ketone group at the 4-position.
Uniqueness: Pyrazolo[1,5-a]pyrazine-3-carbaldehyde is unique due to its specific arrangement of nitrogen atoms and the presence of an aldehyde group, which imparts distinct reactivity and potential for functionalization compared to its analogs. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
特性
分子式 |
C7H5N3O |
|---|---|
分子量 |
147.13 g/mol |
IUPAC名 |
pyrazolo[1,5-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-5-6-3-9-10-2-1-8-4-7(6)10/h1-5H |
InChIキー |
KBWJSELOUCEODA-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=C(C=N2)C=O)C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Iodopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13127784.png)



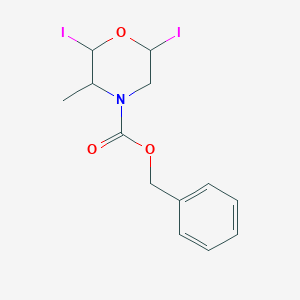
![1-Amino-4-[(butan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13127820.png)


